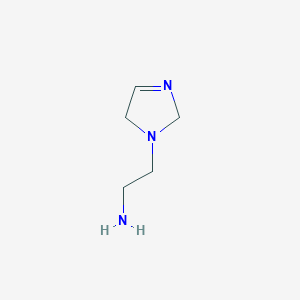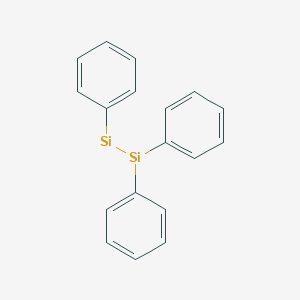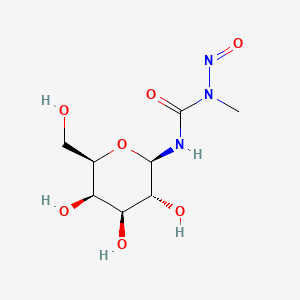
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a galactopyranosyl moiety linked to a nitrosourea group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea typically involves the glycosylation of a suitable precursor with a galactopyranosyl donor. This process can be achieved through various methods, including the use of glycosyl halides or glycosyl trichloroacetimidates as donors. The reaction conditions often require the presence of a Lewis acid catalyst, such as silver triflate or boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrosourea group can yield amine derivatives.
Substitution: The galactopyranosyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various glycosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and glycoprotein synthesis.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea involves its interaction with specific molecular targets, such as enzymes and receptors. The galactopyranosyl moiety can bind to carbohydrate-recognizing proteins, while the nitrosourea group can undergo chemical transformations that modulate biological activity. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-O-beta-D-galactopyranosyl-beta-D-galactopyranoside
- Isopropyl 1-thio-beta-D-galactopyranoside (IPTG)
- 1-beta-D-galactopyranosyl-2-methylpropane
Uniqueness
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea is unique due to the presence of both a galactopyranosyl moiety and a nitrosourea group, which confer distinct chemical reactivity and biological activity. This dual functionality sets it apart from other glycosides and nitrosourea compounds, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
37793-22-9 |
|---|---|
Molekularformel |
C8H15N3O7 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
1-methyl-1-nitroso-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-7-6(15)5(14)4(13)3(2-12)18-7/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4+,5+,6-,7-/m1/s1 |
InChI-Schlüssel |
ZWHIVVBRAXOOHL-VOQCIKJUSA-N |
Isomerische SMILES |
CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=O |
Kanonische SMILES |
CN(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


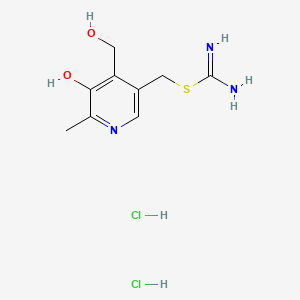
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)

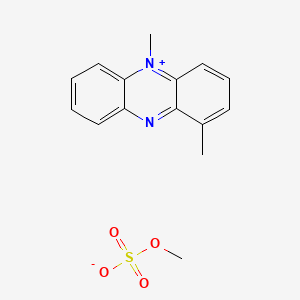
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
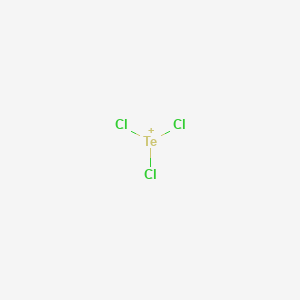
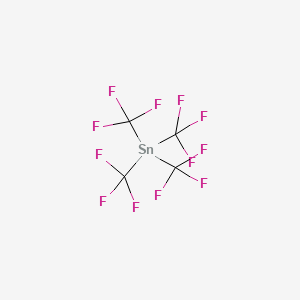
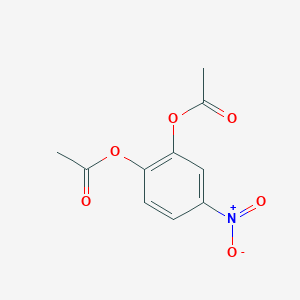


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
